molecular formula C18H18BrN3O3S B3676882 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide CAS No. 364625-06-9

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide

Cat. No. B3676882
CAS RN: 364625-06-9
M. Wt: 436.3 g/mol
InChI Key: XOWKJQRIIPAILL-UHFFFAOYSA-N
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Description

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues of the inhibitor of κB kinase (IKK) complex, which is required for the activation of NF-κB. This covalent modification prevents the phosphorylation and activation of IKK, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer effects by inhibiting the proliferation and survival of cancer cells. In addition, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activity, which allows for the study of NF-κB signaling pathways in various diseases. However, one of the limitations of using N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NF-κB activity based on the structure of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082. Finally, the use of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 in combination with other drugs or therapies could be explored to enhance its therapeutic effects and reduce potential toxicity.

Scientific Research Applications

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses. Inhibition of NF-κB activity by N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c1-3-25-16-9-4-12(10-15(16)19)17(24)22-18(26)21-14-7-5-13(6-8-14)20-11(2)23/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWKJQRIIPAILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150395
Record name N-[[[4-(Acetylamino)phenyl]amino]thioxomethyl]-3-bromo-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364625-06-9
Record name N-[[[4-(Acetylamino)phenyl]amino]thioxomethyl]-3-bromo-4-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364625-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[4-(Acetylamino)phenyl]amino]thioxomethyl]-3-bromo-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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